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molecular formula C9H5F2NOS B3030337 2,4-Difluorophenacyl thiocyanate CAS No. 887625-49-2

2,4-Difluorophenacyl thiocyanate

Cat. No. B3030337
M. Wt: 213.21
InChI Key: IQZRYGYJNUIJFN-UHFFFAOYSA-N
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Patent
US07851473B2

Procedure details

A solution of 2-bromo-1-(2,4-difluorophenyl)ethanone (5.0 g, 21.3 mmol) and potassium thiocyanate (2.07 g, 21.3 mmol) in ethanol (50 ml) was stirred at 80° C. for 2 hours. After cooling to room temperature, water (70 ml) was poured to the reaction mixture. A crystal was collected by filtration and washed with 50% aqueous ethanol to give 3.39 g (74.7%) of the desired product as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
74.7%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4].[S-:13][C:14]#[N:15].[K+].O>C(O)C>[F:12][C:6]1[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:5]=1[C:3](=[O:4])[CH2:2][S:13][C:14]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=C(C=C1)F)F
Name
potassium thiocyanate
Quantity
2.07 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A crystal was collected by filtration
WASH
Type
WASH
Details
washed with 50% aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(CSC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.39 g
YIELD: PERCENTYIELD 74.7%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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